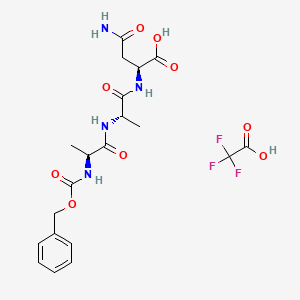
Cbz-Ala-Ala-Asn (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-Ala-Ala-Asn (TFA) is a peptide compound designed based on the sequence of the substrate of legumain, a cysteine protease. This compound is often used as a scaffold for drug delivery due to its specific sequence and properties .
Preparation Methods
Cbz-Ala-Ala-Asn (TFA) is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly used, where the Fmoc group protects the amino terminus of the amino acids . The peptide is then cleaved from the resin and deprotected using trifluoroacetic acid (TFA), which also removes side-chain protecting groups .
Chemical Reactions Analysis
Cbz-Ala-Ala-Asn (TFA) undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cysteine residues if present.
Substitution: The benzyloxycarbonyl (Cbz) group can be substituted under specific conditions.
Common reagents used in these reactions include TFA for cleavage and deprotection, and various oxidizing and reducing agents depending on the specific reaction . The major products formed from these reactions are typically the deprotected peptide and any modified amino acids resulting from the reactions.
Scientific Research Applications
Cbz-Ala-Ala-Asn (TFA) has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of Cbz-Ala-Ala-Asn (TFA) involves its interaction with legumain. Legumain recognizes and cleaves the peptide at the C-terminus of asparagine residues. This specific cleavage is crucial for its application in drug delivery and diagnostic assays . The molecular targets include the active site of legumain, and the pathways involved are those related to protease activity and substrate recognition .
Comparison with Similar Compounds
Cbz-Ala-Ala-Asn (TFA) can be compared with other peptide substrates designed for legumain, such as:
Cbz-Ala-Ala-Asn-AMC: A fluorogenic substrate used in biochemical assays.
Rho-Pro-Ala-Asn-PEG-AQ (4-OH): A rhodamine-B labeled substrate used in cancer diagnostics.
The uniqueness of Cbz-Ala-Ala-Asn (TFA) lies in its specific sequence and its application as a scaffold for drug delivery, which is not as common in other similar compounds .
Properties
Molecular Formula |
C20H25F3N4O9 |
|---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
(2S)-4-amino-4-oxo-2-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]butanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H24N4O7.C2HF3O2/c1-10(16(25)22-13(17(26)27)8-14(19)23)20-15(24)11(2)21-18(28)29-9-12-6-4-3-5-7-12;3-2(4,5)1(6)7/h3-7,10-11,13H,8-9H2,1-2H3,(H2,19,23)(H,20,24)(H,21,28)(H,22,25)(H,26,27);(H,6,7)/t10-,11-,13-;/m0./s1 |
InChI Key |
XHTNNYYTYDZFEL-SQRKDXEHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


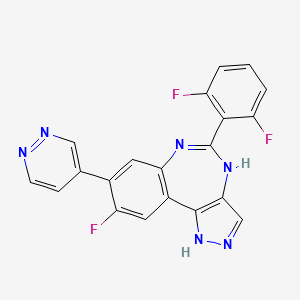
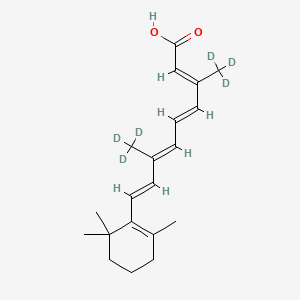
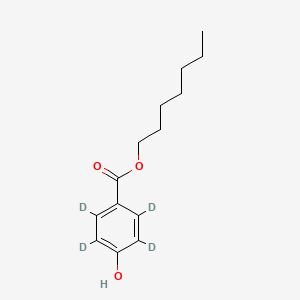


![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140538.png)
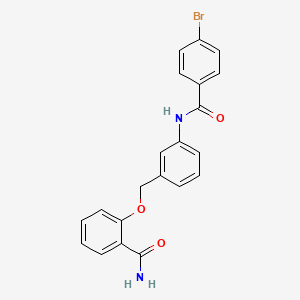
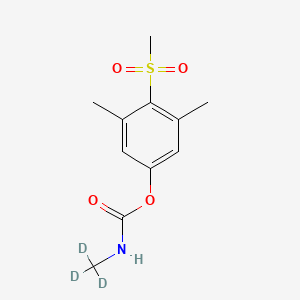
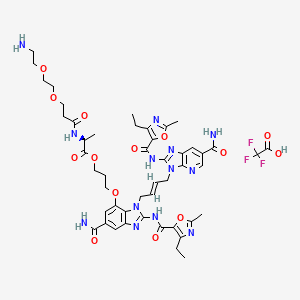
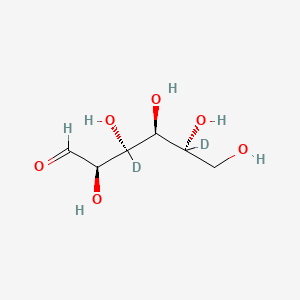


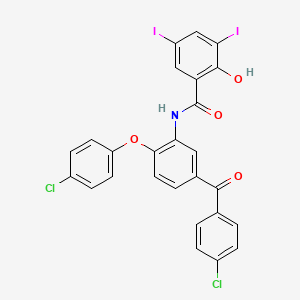
![[(2R,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15140605.png)
